4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole
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Overview
Description
4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is a heterocyclic compound containing sulfur, nitrogen, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chlorine and trifluoromethyl groups in the presence of sulfur and nitrogen sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thiazole ring .
Scientific Research Applications
4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another compound with chlorine and cyano groups, known for its use as an oxidizing agent.
4,4,5-Trimethyl-5,6-dihydro-2-chloro-4H-1,3-thiazine: A related thiazole derivative with different substituents.
Uniqueness: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F3NS/c5-1-2(4(7,8)9)10-11-3(1)6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWUJHFYRPRHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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